5-chloro-N-(2,5-dimethylphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
“5-chloro-N-(2,5-dimethylphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide” is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-chloro-N-(2,5-dimethylphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a substituted urea or guanidine, the pyrimidine ring is formed through cyclization reactions.
Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring can be achieved using reagents like thionyl chloride or phosphorus oxychloride.
Attachment of the Propylsulfanyl Group: The propylsulfanyl group can be introduced through nucleophilic substitution reactions using propylthiol and a suitable leaving group.
Formation of the Carboxamide Group: The carboxamide group is typically introduced through amidation reactions using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
Sulfoxides and Sulfones: From oxidation of the sulfanyl group.
Amines: From reduction of the carboxamide group.
Substituted Pyrimidines: From nucleophilic substitution of the chlorine atom.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a drug candidate or lead compound in drug discovery.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of “5-chloro-N-(2,5-dimethylphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide” would depend on its specific biological target. Generally, pyrimidine derivatives may interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide: Lacks the dimethylphenyl group.
N-(2,5-dimethylphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide: Lacks the chlorine atom.
5-chloro-N-(2,5-dimethylphenyl)pyrimidine-4-carboxamide: Lacks the propylsulfanyl group.
Uniqueness
The unique combination of the chlorine atom, dimethylphenyl group, and propylsulfanyl group in “5-chloro-N-(2,5-dimethylphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide” may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H18ClN3OS |
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Molecular Weight |
335.9 g/mol |
IUPAC Name |
5-chloro-N-(2,5-dimethylphenyl)-2-propylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C16H18ClN3OS/c1-4-7-22-16-18-9-12(17)14(20-16)15(21)19-13-8-10(2)5-6-11(13)3/h5-6,8-9H,4,7H2,1-3H3,(H,19,21) |
InChI Key |
VCJUCAJHSSWHOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NC2=C(C=CC(=C2)C)C)Cl |
Origin of Product |
United States |
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